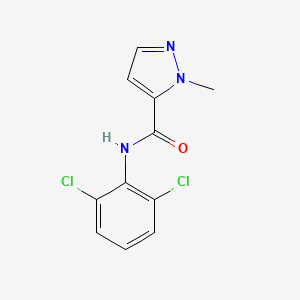
5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile
Descripción general
Descripción
5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile, also known as CDMHN, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the nicotinonitrile family and has been found to exhibit a range of interesting biological activities. In
Aplicaciones Científicas De Investigación
5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile has been found to exhibit a range of interesting biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile has been found to have potent antibacterial activity against both gram-positive and gram-negative bacteria. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile is not fully understood, but it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been shown to disrupt bacterial cell walls and inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit bacterial growth and reduce inflammation. Additionally, 5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile has been found to have antioxidant properties, which may contribute to its overall biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile is its broad range of biological activities, which makes it a potentially useful compound for a variety of research applications. However, its relatively low yield and limited solubility may make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential directions for future research on 5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile. One area of interest is the development of novel synthetic methods for the compound, which may improve its yield and solubility. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile and to determine its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases. Finally, the development of analogs of 5-chloro-4,6-dimethyl-2-(1-methylhydrazino)nicotinonitrile may lead to the discovery of even more potent compounds with a range of biological activities.
Propiedades
IUPAC Name |
2-[amino(methyl)amino]-5-chloro-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-5-7(4-11)9(14(3)12)13-6(2)8(5)10/h12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQIZXJOZZXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N(C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4,6-dimethyl-2-(1-methylhydrazinyl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B3747498.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B3747504.png)

![methyl 4-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B3747516.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3747526.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747527.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B3747539.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747547.png)
![ethyl (5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747556.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3747563.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3747566.png)
![3-(cinnamoylamino)-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747568.png)
![3-amino-5-chloro-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747577.png)